molecular formula C19H18N7NaO6 B13345440 Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate

Cat. No.: B13345440
M. Wt: 463.4 g/mol
InChI Key: ZTYOEHTVHXWFJT-UHFFFAOYSA-M
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Description

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a valuable molecule in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate involves multiple steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxy-pyrimidine sulfate with N-amino-benzoyl glutamate in the presence of sodium acetate and sodium metabisulfite. The reaction is typically carried out in water at elevated temperatures, followed by the addition of trichloroacetone .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring system.

    Substitution: Substitution reactions often involve the amino groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, sodium metabisulfite, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine derivatives, while reduction can yield different amino-substituted compounds .

Scientific Research Applications

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate apart is its specific combination of functional groups, which confer unique biochemical properties. This makes it particularly valuable in research focused on enzyme interactions and metabolic pathways.

Biological Activity

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a complex organic compound notable for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H19N7NaO6
Molecular Weight: 463.4 g/mol
IUPAC Name: Sodium; 4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate
InChI Key: ZTYOEHTVHXWFJT-UHFFFAOYSA-M

This compound features a pteridine ring system which is significant in various biochemical pathways.

The biological activity of this compound involves its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity and receptor signaling pathways, influencing cellular functions. The compound has shown potential as an inhibitor of key kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Anticancer Properties

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the findings from one such study:

Cell Line IC50 (µg/mL) Comparison Drug Comparison IC50 (µg/mL)
MCF-73.0Vinblastine2.3
HCT-1164.5Colchicine9.6
PC-32.4Vinblastine2.3
A5493.2Colchicine21.3
HepG-25.0--

The compound exhibited potent activity against prostate cancer (PC-3) and lung carcinoma (A549), demonstrating greater efficacy than reference drugs in some cases .

Inhibition of Kinases

In vitro assays have shown that this compound effectively inhibits EGFR and VEGFR-2 with IC50 values comparable to established inhibitors like Sorafenib:

Kinase IC50 Value (µM) Reference Drug Reference IC50 (µM)
EGFR0.216Sorafenib0.230
VEGFR-20.259Sorafenib0.307

These results indicate that the compound has a strong binding affinity to these targets, potentially leading to therapeutic applications in oncology .

Case Studies

  • Study on Cell Viability : A study assessed the cytotoxic effects of this compound across various cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.
  • Kinase Inhibition Assessment : Another research focused on the compound's ability to inhibit kinase activity in biochemical assays, confirming its role as a potential therapeutic agent against tumors driven by aberrant signaling pathways involving EGFR and VEGFR .

Properties

Molecular Formula

C19H18N7NaO6

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1

InChI Key

ZTYOEHTVHXWFJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+]

Origin of Product

United States

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